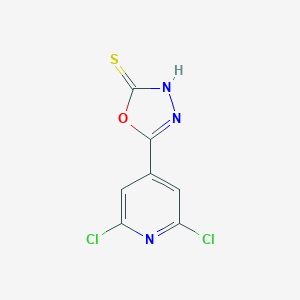

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2,6-dichloropyridin-4-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCWSYQIRJNUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371121 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119221-62-4 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities associated with both the 1,3,4-oxadiazole-2-thiol and 2,6-dichloropyridine scaffolds. This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the reaction mechanisms, and a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the target compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Scientific Rationale and Potential Significance

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, form the structural basis of a vast number of pharmaceuticals. The 1,3,4-oxadiazole moiety is a privileged scaffold, known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol-substituted variant, 1,3,4-oxadiazole-2-thiol, offers additional avenues for chemical modification and potential biological interactions.

Furthermore, the incorporation of a 2,6-dichloropyridine ring is a strategic design element. The pyridine core is a common feature in many biologically active molecules, and the presence of chloro-substituents at the 2 and 6 positions can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile. These reactive chloro-groups also provide opportunities for further derivatization to explore structure-activity relationships (SAR). The 2,6-dichloro-4-phenylpyridine framework, a related structure, has shown potential in oncology and infectious diseases, suggesting that the target molecule of this guide could be a promising candidate for further investigation in these therapeutic areas[1].

This guide will provide a robust and reproducible methodology for the synthesis of this compound, enabling researchers to access this compound for their own investigations into its potential as a lead compound in drug discovery programs.

The Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the commercially available citrazinic acid. The overall synthetic strategy is outlined below.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule. The guide delves into the structural attributes, synthetic pathways, and known physical and spectral characteristics of the title compound, offering insights into its potential as a pharmacophore in medicinal chemistry.

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[3] The unique electronic and structural features of the 1,3,4-oxadiazole nucleus contribute to its ability to modulate a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6]

The incorporation of a thiol group at the 2-position of the oxadiazole ring introduces a critical functional handle for further chemical modification and can significantly influence the compound's biological profile.[7] Furthermore, the presence of a 2,6-dichloropyridyl moiety at the 5-position is anticipated to enhance lipophilicity and potentially modulate the compound's interaction with biological targets. This guide focuses on the specific physicochemical properties of this compound, a molecule of significant interest for drug discovery programs.

Synthesis and Structural Elucidation

The synthesis of this compound follows a well-established synthetic route for 1,3,4-oxadiazole-2-thiols, commencing from the corresponding carboxylic acid. The general synthetic pathway is a two-step process involving the formation of a key hydrazide intermediate followed by cyclization with carbon disulfide.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloroisonicotinohydrazide

-

To a solution of 2,6-dichloroisonicotinic acid (1 equivalent) in ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold water, filtered, and washed with water to afford the crude 2,6-dichloroisonicotinohydrazide.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

-

To a solution of 2,6-dichloroisonicotinohydrazide (1 equivalent) in ethanol, add potassium hydroxide (1.2 equivalents) and stir until a clear solution is obtained.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then refluxed for 8-12 hours. Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for its development. The following section details the known physical and predicted spectral properties of this compound.

Physical Properties

The key physical properties of the title compound are summarized in the table below. These values are critical for formulation development and for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂N₃OS | [8] |

| Molecular Weight | 248.08 g/mol | [8] |

| Melting Point | 205-206 °C | [9] |

| Boiling Point | 358.9 °C at 760 mmHg | [9] |

| Density | 1.82 g/cm³ | [9] |

| Flash Point | 170.9 °C | [9] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to have moderate solubility in polar organic solvents |

Spectral Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (thione tautomer) | 3100-3300 |

| S-H stretch (thiol tautomer) | 2550-2600 (weak) |

| C=N stretch (oxadiazole ring) | 1610-1650 |

| C-O-C stretch (oxadiazole ring) | 1020-1070 |

| C=S stretch (thione tautomer) | 1200-1250 |

| C-Cl stretch | 700-800 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the dichloropyridyl ring would likely appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). A broad singlet corresponding to the N-H or S-H proton would also be expected, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon skeleton. Distinct signals for the carbons of the dichloropyridyl ring and the two carbons of the 1,3,4-oxadiazole ring are expected. The C=S carbon of the thione tautomer would appear at a characteristic downfield chemical shift.[4]

3.2.3. Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.08 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of small molecules such as CO, N₂, and fragments from the dichloropyridyl ring.

Thiol-Thione Tautomerism

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thiol and the thione form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.

Caption: Thiol-Thione tautomerism in this compound.

Note: The DOT language does not support direct image embedding in this context. A placeholder is used to illustrate the intended diagram.

The thione form is generally considered to be the more stable tautomer in the solid state and in many common organic solvents. Spectroscopic techniques, particularly IR and NMR, can be employed to study this tautomeric equilibrium. The presence of a strong C=S absorption in the IR spectrum and the chemical shift of the proton attached to the nitrogen in the ¹H NMR spectrum are indicative of the predominant tautomer.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The broader class of 1,3,4-oxadiazole derivatives has demonstrated a wide range of biological activities.

Biological Activity Profile of 1,3,4-Oxadiazoles

The following diagram illustrates the diverse biological activities associated with the 1,3,4-oxadiazole core, suggesting potential therapeutic areas for derivatives like the title compound.

Caption: Diverse biological activities of the 1,3,4-oxadiazole scaffold.

The presence of the 2,6-dichloropyridyl group may enhance the potency and selectivity of the molecule for specific biological targets. The thiol group provides a convenient point for further derivatization to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The synthetic route is straightforward, and the physicochemical data, although partially based on predictions from analogous structures, provides a solid foundation for further research. The diverse biological activities associated with the 1,3,4-oxadiazole scaffold, coupled with the unique substitution pattern of the title compound, make it a compelling candidate for further investigation in various therapeutic areas. Future studies should focus on the experimental verification of its spectral properties, a thorough investigation of its biological activities, and the exploration of its potential as a lead compound in drug discovery programs.

References

- Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. (n.d.).

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. (n.d.).

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry, 28(9), 2019-2023. Retrieved from [Link]

-

5-(2,6-DICHLOROPYRIDIN-4-YL)-1,3,4-OXADIAZOLE-2-THIOL. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

- Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (2019). Journal of Chemical and Pharmaceutical Research, 11(3), 1-10.

- [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. (2005). Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(10), 1664-1667.

-

5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | CAS#:15264-63-8. Chemsrc. (n.d.). Retrieved from [Link]

- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research, 8(4), 50-61.

- Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2022). Research Journal of Pharmacy and Technology, 15(6), 2545-2549.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules, 27(15), 4993.

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Retrieved from [Link]

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2018). Revista de Chimie, 69(1), 108-113.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2012). Asian Journal of Chemistry, 24(1), 125-128.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2013). Molecules, 18(7), 8023-8035.

-

1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(45), 30349-30362.

-

Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. (n.d.). Retrieved from [Link]

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947-3965.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2444.

- (PDF) Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. (2014). Journal of the Chinese Chemical Society, 61(10), 1135-1142.

- BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics, 5(6), 1-8.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol [cymitquimica.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol: A Strategic Research Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-oxadiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, often acting through specific enzyme inhibition or modulation of critical signaling pathways.[3][4] This guide focuses on a specific, promising derivative, 5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol . While direct studies on this exact molecule are not prevalent, its structural components—a reactive thiol group, a pyridyl moiety for potential metal coordination, and electron-withdrawing chloro-substituents—suggest a high potential for biological activity.[5][6] This document outlines a comprehensive, multi-phase experimental strategy designed to systematically elucidate the mechanism of action (MoA) of this compound, framed from the perspective of designing a robust drug discovery program. We will detail the causal logic behind experimental choices, provide validated protocols, and demonstrate how to synthesize the resulting data into a coherent mechanistic model.

Foundational Analysis & Mechanistic Hypothesis

The structure of this compound provides critical clues to its potential MoA. The 1,3,4-oxadiazole-2-thiol core is a known pharmacophore in agents that target a variety of enzymes, including kinases, histone deacetylases (HDACs), and telomerase.[7][8] The pyridyl ring is a common feature in kinase inhibitors, often forming hydrogen bonds within the ATP-binding pocket. The dichloro-substitution increases lipophilicity, potentially enhancing cell permeability and target engagement.

Based on the extensive literature for this chemical class, we can formulate three primary hypotheses for its anticancer MoA:

-

Hypothesis A: Inhibition of a Key Oncogenic Kinase Pathway. The compound acts as an ATP-competitive inhibitor of a protein kinase crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.[9]

-

Hypothesis B: Induction of Apoptosis via Mitochondrial Stress. The compound directly or indirectly induces cellular stress, leading to depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.[7]

-

Hypothesis C: Cell Cycle Arrest. The compound disrupts the machinery of cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G0/G1 or G2/M), thereby preventing cell division.[7]

This guide provides the experimental framework to systematically test these hypotheses.

Phase 1: Cellular Phenotyping Workflow

Core Objective: To determine the overarching effect of the compound on cancer cells. Does it kill them? If so, how?

The initial step is to understand the compound's impact at a cellular level. We must first establish its cytotoxicity to define a working concentration range for subsequent, more detailed mechanistic assays.

Protocol 2.1: Cell Viability and Cytotoxicity Profiling (MTT/MTS Assay)

This assay provides a quantitative measure of the compound's ability to reduce cell viability, yielding a critical IC₅₀ (half-maximal inhibitory concentration) value.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer or A549 lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][10]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium.

-

Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for a defined period (e.g., 24, 48, and 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the absorbance values to a vehicle-treated control (e.g., 0.1% DMSO) and plot the dose-response curve to calculate the IC₅₀ value.

Data Presentation: The resulting IC₅₀ values should be tabulated for different cell lines and incubation times.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MDA-MB-231 | 24 | Value |

| MDA-MB-231 | 48 | Value |

| A549 | 24 | Value |

| A549 | 48 | Value |

Protocol 2.2: Apoptosis and Necrosis Quantification (Annexin V/PI Staining)

Causality: If the compound is cytotoxic, we must determine if it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay differentiates these populations.

Methodology:

-

Treatment: Treat cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early Apoptotic cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Interpretation & Visualization: A significant increase in the Annexin V-positive populations compared to the control would support Hypothesis B .

Caption: Visualizing compound effects on signaling pathways.

Phase 3: Direct Target Validation

Core Objective: To confirm direct binding and inhibition of a specific molecular target identified in Phase 2.

Let's assume Phase 2 experiments strongly suggest that the compound inhibits the PI3K/Akt pathway. The next logical step is to determine if the compound directly inhibits a kinase in this pathway (e.g., Akt itself, or an upstream kinase like PI3K or PDK1).

Protocol 4.1: In Vitro Kinase Inhibition Assay

Causality: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase, proving it is a direct inhibitor rather than acting through an indirect cellular effect.

Methodology:

-

Assay Principle: Use a system (e.g., ADP-Glo™, LanthaScreen™) that measures the consumption of ATP or the phosphorylation of a substrate peptide by the kinase of interest (e.g., recombinant Akt1).

-

Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate, and ATP.

-

Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution).

-

Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the detection reagents. The signal (luminescence or fluorescence) will be inversely proportional to kinase activity.

-

Data Analysis: Plot the inhibition curve and calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase's activity.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides evidence of target engagement inside intact cells. The principle is that a protein becomes more thermally stable when its ligand (our compound) is bound to it.

Methodology:

-

Treatment: Treat intact cells with the test compound and a vehicle control.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

-

Detection: Analyze the amount of the target protein (e.g., Akt) remaining in the soluble fraction at each temperature point using Western blotting.

-

Analysis: In the presence of the binding compound, the target protein will resist thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. This "shift" in the melting curve confirms direct target engagement.

Synthesis and Conclusion

By systematically executing this three-phase workflow, researchers can move from a broad phenotypic observation to the validation of a specific molecular target. The data gathered allows for the construction of a comprehensive MoA model for this compound. For instance, if the results show that the compound has an IC₅₀ of 1.5 µM in A549 cells, induces apoptosis, reduces p-Akt levels, and directly inhibits Akt1 kinase with an IC₅₀ of 200 nM in a biochemical assay, a clear and actionable MoA has been established. This validated MoA is the cornerstone of any successful drug development program, enabling rational lead optimization, biomarker development, and clinical trial design.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals (Basel). [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. PubMed. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed. [Link]

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]

-

1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). ResearchGate. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. [Link]

-

Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate. [Link]

-

Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 15264-63-8: 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole moiety stands as a privileged scaffold, a recurring structural motif in a multitude of biologically active compounds.[1] Its inherent metabolic stability and capacity for diverse chemical functionalization have rendered it a cornerstone in the design of novel therapeutics.[2] This guide delves into the specific, yet underexplored, molecule: 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 119221-62-4). While direct and extensive biological data for this particular compound remains nascent in publicly accessible literature, its constituent parts—the 1,3,4-oxadiazole-2-thiol core, the pyridyl ring, and the dichloro-substitution—each contribute to a compelling hypothesis of significant pharmacological potential.[3][4][5]

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will illuminate the synthetic pathway to this molecule, extrapolate its probable biological activities based on established structure-activity relationships of analogous compounds, and provide robust, field-tested protocols for its comprehensive evaluation. Our objective is to equip the scientific community with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

Synthetic Strategy: A Reliable Pathway to the Target Compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry, prized for its efficiency and reliability.[6] The most common and effective route involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[6] For our target compound, this compound, the synthesis logically commences from 2,6-dichloroisonicotinic acid.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,6-Dichloroisonicotinohydrazide

-

Esterification: 2,6-dichloroisonicotinic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid. This esterification step is crucial as it activates the carbonyl group for the subsequent hydrazinolysis.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent. The reaction mixture is refluxed for several hours to afford 2,6-dichloroisonicotinohydrazide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to this compound

-

Reaction Setup: The synthesized 2,6-dichloroisonicotinohydrazide is dissolved in an alcoholic solvent (e.g., ethanol) containing a base, typically potassium hydroxide.

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the solution at room temperature with constant stirring. The reaction is exothermic and will result in the formation of a potassium dithiocarbazinate salt.

-

Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular cyclization and elimination of hydrogen sulfide.

-

Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Diagrammatic Representation of the Synthetic Workflow

Caption: Potential mechanism of kinase inhibition by the target compound.

Proposed Experimental Evaluation: A Roadmap to Discovery

To empirically validate the predicted biological activities, a systematic and rigorous experimental approach is paramount. The following protocols provide a comprehensive framework for the initial screening and characterization of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum: Grow bacterial and fungal strains overnight in appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Compound Dilution Series: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Panel of Microorganisms for Screening

| Category | Species |

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA strains) |

| Bacillus subtilis | |

| Gram-negative Bacteria | Escherichia coli |

| Pseudomonas aeruginosa | |

| Fungi | Candida albicans |

| Aspergillus niger |

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effect of the compound on various human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

While this compound remains a molecule with a largely unwritten biological story, the convergence of its structural motifs—the versatile 1,3,4-oxadiazole-2-thiol core, the biologically relevant pyridine ring, and the activity-enhancing dichloro-substituents—points towards a promising future in drug discovery. The synthetic accessibility of this compound, coupled with the strong precedent for antimicrobial and anticancer activities within its chemical class, makes it a compelling candidate for further investigation.

The protocols and predictive insights provided in this guide are intended to serve as a launchpad for researchers to systematically explore the therapeutic potential of this enigmatic compound. Future work should focus not only on broad-spectrum activity screening but also on target identification and mechanism of action studies to fully elucidate its pharmacological profile. The journey from a promising scaffold to a clinically viable drug is arduous, but for molecules like this compound, the exploration is a scientific imperative.

References

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not available)

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (URL not available)

- Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (URL not available)

- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (URL not available)

- The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis. (URL not available)

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate. [Link]

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL not available)

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (URL not available)

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (URL not available)

-

(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing - ResearchGate. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (URL not available)

-

2,6-Dichloropyridine - Wikipedia. [Link]

- Oxadiazole Ring (including Hydrogenated) Patents and Patent Applications (Class 544/138). (URL not available)

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL not available)

- 1,3,4-oxadiazole-2-carboxamide compound - Google P

-

(PDF) Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors - ResearchGate. [Link]

- 5-SUBSTITUTED LOW ALKYL-1,3,4THIADIAZOL-2-THIOL COMPOUNDS, THEIR SALTS AND A METHOD FOR THEIR PRODUCTION - Google P

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. [Link]

-

2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem - NIH. [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. [Link]

-

BIOLOGICALLY ACTIVE OXADIAZOLE | Journal of Drug Delivery and Therapeutics. [Link]

-

1,3,4-Oxadiazole Derivatives as Potential Biological Agents - Bentham Science Publisher. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 119221-62-4 [chemicalbook.com]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Abstract

The discovery of novel therapeutic agents often begins with a hit compound displaying promising biological activity, yet its precise molecular targets remain unknown. This guide addresses this critical challenge using 5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol as a central case study. This molecule, characterized by its dichloropyridyl, 1,3,4-oxadiazole, and thiol moieties, represents a class of heterocyclic compounds with significant therapeutic potential but undefined mechanisms of action. This document provides a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals to systematically identify and validate its potential therapeutic targets. We will progress from computational prediction and hypothesis generation to detailed, actionable experimental workflows, thereby bridging the gap between a bioactive compound and a validated drug target.

Introduction: Deconstructing the Molecule for Target Clues

The compound this compound is a novel chemical entity for which specific therapeutic targets have not been elucidated in public-domain literature. However, its constituent chemical motifs are well-represented in established pharmacophores, providing a logical starting point for hypothesis-driven target discovery.

-

1,3,4-Oxadiazole Core: This five-membered heterocycle is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3][4] Derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7][8]

-

Dichloropyridyl Group: Pyridine rings are fundamental components of numerous FDA-approved drugs.[9] The dichloro-substitution pattern significantly alters the electronic properties of the pyridine ring, creating potential for specific interactions within protein binding pockets.[10] For instance, dichlorophenyl groups are found in potent analgesic compounds.[4]

-

Thiol (-SH) Group: The nucleophilic thiol group is a highly reactive functional moiety. It is known to be crucial for the activity of thiol-dependent enzymes and can act as a scavenger for reactive oxygen species (ROS).[11][12][13] Its ability to coordinate with metal ions also makes it a key feature in the design of inhibitors for metalloenzymes.[14]

Given these features, the molecule presents a compelling case for investigation against several major classes of therapeutic targets. This guide will outline a systematic approach to uncover these targets.

Part I: In Silico Target Prediction & Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, computational methods can generate educated hypotheses about potential protein targets, narrowing the field of inquiry.[15] These in silico approaches leverage the compound's 3D structure to predict its interactions with vast libraries of biological macromolecules.[16][17]

2.1. Rationale and Causality

The core principle of in silico target prediction is that structurally similar molecules often exhibit similar biological activities by binding to the same or related targets. By computationally screening our lead compound against databases of known protein structures and ligands, we can identify potential binding partners and formulate testable hypotheses.[18]

2.2. Key In Silico Methodologies

-

Reverse Docking (Target Fishing): This structure-based approach involves docking the 3D conformation of this compound into the binding sites of a large collection of crystallographically-determined protein structures.[16] Proteins that show favorable binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) are identified as potential targets.

-

Pharmacophore-Based Screening: This ligand-based method defines the essential steric and electronic features of the lead compound (the pharmacophore). This pharmacophore is then used to search databases of known active compounds to find molecules with similar features. The known targets of these matched molecules become predicted targets for our compound.

-

Chemical Similarity Searching: Using platforms like PubChem or ChEMBL, researchers can search for molecules with a high degree of structural similarity to the lead compound. The annotated biological targets of these similar molecules provide strong clues for initial experimental validation.

These computational approaches allow for a cost-effective and rapid initial screening, prioritizing the most likely target classes for subsequent experimental validation.[18]

Part II: High-Priority Hypothesized Target Classes

Based on the structural analysis and established activities of related chemical scaffolds, we can prioritize several protein families as high-probability targets for this compound.

3.1. Protein Kinases

-

Scientific Rationale: The pyridine scaffold is a cornerstone of many kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket. The 1,3,4-oxadiazole ring can function as a bioisosteric replacement for amide bonds commonly found in kinase-binding ligands. Dichloro-substitution can enhance binding affinity and selectivity. The Fibroblast Growth Factor Receptor (FGFR) family, for example, has been successfully targeted by compounds containing a 3,5-dichloropyridin moiety.[10]

-

Potential Therapeutic Impact: Kinase dysregulation is a hallmark of cancer, inflammatory disorders, and neurodegenerative diseases. Identifying a novel kinase inhibitor would have significant therapeutic implications.

3.2. Metalloenzymes (e.g., Matrix Metalloproteinases, Carbonic Anhydrases)

-

Scientific Rationale: The thiol group is a potent zinc-binding moiety. Many critical enzymes, including matrix metalloproteinases (MMPs) involved in cancer metastasis and carbonic anhydrases involved in glaucoma and epilepsy, contain a catalytic zinc ion in their active site. The thiol group of the lead compound could coordinate with this zinc ion, leading to potent and specific inhibition.

-

Potential Therapeutic Impact: Inhibitors of these enzyme classes are sought after for oncology, arthritis, and cardiovascular diseases.

3.3. Thiol-Dependent Enzymes (e.g., Cysteine Proteases, Pyruvate Dehydrogenase)

-

Scientific Rationale: The thiol group can interact with cysteine residues in the active sites of enzymes like cysteine proteases (e.g., cathepsins, caspases) through disulfide bond formation or other covalent/non-covalent interactions.[11] Such interactions can lead to either reversible or irreversible inhibition.[11] Additionally, thiol groups can target the lipoic acid cofactor of enzymes like pyruvate dehydrogenase (PDH), disrupting cellular metabolism.[14]

-

Potential Therapeutic Impact: Cysteine protease inhibitors are being investigated for inflammatory diseases and viral infections, while modulators of metabolic enzymes have applications in cancer and metabolic disorders.[11]

Part III: Experimental Workflows for Target Identification & Validation

Following hypothesis generation, a multi-pronged experimental approach is required to definitively identify and validate the molecular target(s).[19][20][21]

4.1. Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

This powerful chemical proteomics technique allows for the unbiased identification of protein targets directly from a complex biological sample (e.g., cell lysate).

Experimental Protocol: AC-MS

-

Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via a linker to create an affinity matrix. A control matrix with no compound is also prepared.

-

Incubation: Incubate the affinity and control matrices with a native cell or tissue lysate. Proteins that specifically bind to the compound will be captured on the affinity matrix.

-

Washing: Perform a series of stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the affinity matrix, often using a denaturing buffer or by competing with an excess of the free compound.

-

Protein Identification: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the affinity matrix to those from the control matrix. Proteins significantly enriched in the affinity pulldown are considered high-confidence candidate targets.

Diagram: AC-MS Workflow

Caption: Workflow for unbiased target identification using AC-MS.

4.2. Target Engagement & Biophysical Validation

Once candidate targets are identified, it is crucial to confirm direct physical binding between the compound and the protein.

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA verifies target engagement within the complex environment of a living cell by exploiting the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantification: Quantify the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Analysis: A positive result is a "thermal shift," where the protein in the compound-treated cells remains soluble at higher temperatures compared to the control.

Diagram: CETSA Principle

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

4.2.2. Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)

These biophysical techniques provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics in a purified, cell-free system.

-

ITC Protocol: Involves titrating the compound into a solution containing the purified target protein and measuring the minute heat changes that occur upon binding.

-

SPR Protocol: The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

4.3. Biochemical and Cellular Validation

The final step is to demonstrate that the compound modulates the biological function of the target.

Experimental Protocol: Enzyme Inhibition Assay (Example: Kinase Target)

-

Assay Setup: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and ATP.

-

Compound Titration: Add varying concentrations of this compound.

-

Reaction: Incubate to allow the phosphorylation reaction to proceed.

-

Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit) to measure the extent of the reaction.

-

Analysis: Plot the inhibition data to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Diagram: Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a target kinase blocks downstream signaling.

Data Summary and Interpretation

To build a compelling case for a specific target, data from multiple orthogonal assays must be synthesized and evaluated.

| Assay | Parameter Measured | Hypothetical Result for a Validated Target | Interpretation |

| AC-MS | Protein Enrichment | Target X enriched >10-fold vs. control | Target X is a high-confidence binding partner. |

| CETSA | Thermal Shift (ΔTm) | ΔTm = +4.5 °C | Compound directly engages and stabilizes Target X in cells. |

| ITC | Dissociation Constant (Kd) | Kd = 85 nM | Compound binds to purified Target X with high affinity. |

| Enzyme Assay | 50% Inhibitory Conc. (IC₅₀) | IC₅₀ = 150 nM | Compound potently inhibits the catalytic function of Target X. |

| Cell-Based Assay | Phenotypic Effect (EC₅₀) | EC₅₀ = 500 nM | Compound modulates a cellular pathway known to be regulated by Target X. |

Conclusion and Future Directions

This guide outlines a rigorous, multi-step strategy for elucidating the therapeutic targets of this compound. The process begins with computationally-driven hypothesis generation based on the molecule's distinct chemical scaffolds and progresses through unbiased proteomic screening, direct biophysical validation of target engagement, and functional confirmation in biochemical and cellular assays. By integrating these diverse methodologies, researchers can confidently identify the mechanism of action for this and other novel bioactive compounds, a critical step in their advancement toward clinical development. Future work would involve lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models to confirm therapeutic efficacy.

References

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. AMiner. [Link]

-

Thiol-dependent enzymes and their inhibitors: a review. (2004). PubMed. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). ResearchGate. [Link]

-

Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). ResearchGate. [Link]

-

Drug Target Identification Methods. (n.d.). MtoZ Biolabs. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PubMed Central. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]

-

Thiol Compounds and Inflammation. (n.d.). IMR Press. [Link]

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). ResearchGate. [Link]

-

1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Mini-Reviews in Medicinal Chemistry. [Link]

-

Arsenic biochemistry. (n.d.). Wikipedia. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

The Chemistry of the Thiol Groups. (n.d.). ResearchGate. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

-

1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity. (n.d.). ResearchGate. [Link]

-

2,4-Dichloropyridine. (n.d.). PubChem. [Link]

-

2,3-Dichloropyridine. (n.d.). PubChem. [Link]

-

Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. (2010). International Journal of PharmTech Research. [Link]

-

1,3-Dichloropyridine. (n.d.). PubChem. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. ijpsr.info [ijpsr.info]

- 8. mdpi.com [mdpi.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

- 13. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 14. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 15. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 21. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

in vitro evaluation of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold

The convergence of a dichlorinated pyridine ring with a 1,3,4-oxadiazole-2-thiol moiety in the chemical structure of this compound presents a compelling case for thorough pharmacological investigation. The 1,3,4-oxadiazole core is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The thiol group offers a reactive site for potential covalent interactions with biological targets, while the dichloropyridine substituent can significantly influence the compound's lipophilicity, electronic properties, and steric interactions within target binding sites. Derivatives of dichloropyridine have been explored for various therapeutic applications, including as P2X7 receptor antagonists.[4] This guide provides a comprehensive framework for the systematic in vitro evaluation of this promising compound, rooted in established scientific principles and methodologies.

Section 1: Foundational Physicochemical and Safety Assessment

A prerequisite to any biological evaluation is the thorough characterization of the test compound and an initial assessment of its safety profile.

Compound Identity and Purity Confirmation

Prior to initiating biological assays, the identity and purity of this compound must be rigorously confirmed. This is crucial for data reproducibility and accurate interpretation.

Recommended Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

Preliminary Cytotoxicity Assessment

An initial evaluation of cytotoxicity against a non-cancerous cell line is essential to establish a therapeutic window and to distinguish between general toxicity and selective bioactivity.

Experimental Protocol: MTT Assay on a Normal Cell Line (e.g., L929 murine fibroblasts)

-

Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Replace the culture medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) value. A higher IC₅₀ value against normal cells compared to cancer cells suggests selectivity.[5][6]

Section 2: Anticancer Activity Evaluation

The 1,3,4-oxadiazole scaffold is a common feature in molecules with demonstrated anticancer activity.[7][8][9][10][11] A logical starting point is to screen this compound against a panel of human cancer cell lines.

Antiproliferative Activity Screening

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay on Cancer Cell Lines

This protocol is identical to the one described in Section 1.2, but it is performed on a panel of human cancer cell lines. A diverse panel is recommended to identify potential tissue-specific activity.

Recommended Cell Lines:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

A549: Lung carcinoma

-

HepG2: Hepatocellular carcinoma[12]

-

HT-29: Colorectal adenocarcinoma

Data Presentation: Antiproliferative Activity (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Standard) |

| MCF-7 | Hypothetical Value | Hypothetical Value |

| A549 | Hypothetical Value | Hypothetical Value |

| HepG2 | Hypothetical Value | Hypothetical Value |

| HT-29 | Hypothetical Value | Hypothetical Value |

| L929 (Normal) | Hypothetical Value | Hypothetical Value |

Elucidation of the Mechanism of Cell Death: Apoptosis Assay

Should the compound exhibit significant antiproliferative activity, the next logical step is to determine if it induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.[5]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Workflow for Anticancer Evaluation

Caption: Workflow for the in vitro anticancer evaluation of the test compound.

Section 3: Antimicrobial Activity Profiling

The 1,3,4-oxadiazole-2-thiol moiety is frequently associated with antimicrobial properties.[1][13][14] Therefore, a comprehensive screening against a panel of pathogenic bacteria and fungi is warranted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.[1]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Recommended Microbial Panel:

-

Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus fumigatus

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

| Microorganism | This compound | Ciprofloxacin | Fluconazole |

| S. aureus | Hypothetical Value | Hypothetical Value | N/A |

| E. coli | Hypothetical Value | Hypothetical Value | N/A |

| C. albicans | Hypothetical Value | N/A | Hypothetical Value |

Section 4: Enzyme Inhibition Assays

Based on the activities reported for similar heterocyclic compounds, evaluating the inhibitory potential of this compound against specific enzymes can provide valuable insights into its mechanism of action.

α-Amylase and α-Glucosidase Inhibition Assay (Antidiabetic Potential)

Inhibition of α-amylase and α-glucosidase is a key strategy in the management of type 2 diabetes.[15] Numerous oxadiazole derivatives have been investigated for this activity.[15]

Experimental Protocol: α-Amylase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, α-amylase enzyme solution, and a phosphate buffer (pH 6.9).

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding a starch solution.

-

Incubation: Incubate for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNSA) color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. Acarbose is used as a standard inhibitor.[15]

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow for Enzyme Inhibition Assays

Caption: General workflow for in vitro enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Neuroprotective Potential)

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Some oxadiazole derivatives have shown potential as AChE inhibitors.[16]

Experimental Protocol: Ellman's Method

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), test compound at various concentrations, and AChE enzyme solution.

-

Pre-incubation: Incubate for 15 minutes at 25°C.

-

Substrate Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI) to initiate the reaction.

-

Kinetic Measurement: Measure the absorbance at 412 nm every minute for 5 minutes. The rate of color change is proportional to AChE activity.

-

Calculation: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC₅₀ value. Donepezil can be used as a standard.

Data Presentation: Enzyme Inhibition (IC₅₀ in µM)

| Enzyme | This compound | Standard Inhibitor |

| α-Amylase | Hypothetical Value | Acarbose: Hypothetical Value |

| α-Glucosidase | Hypothetical Value | Acarbose: Hypothetical Value |

| Acetylcholinesterase | Hypothetical Value | Donepezil: Hypothetical Value |

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the preliminary in vitro evaluation of this compound. The proposed assays will provide critical data on its cytotoxic, antimicrobial, and enzyme-inhibitory properties, thereby establishing a foundation for further preclinical development. Positive results in any of these areas, particularly evidence of selective anticancer activity, would justify progression to more advanced studies, including investigation of specific molecular targets, cell cycle analysis, and ultimately, in vivo efficacy and safety studies. The multifaceted nature of the oxadiazole scaffold suggests that a broad screening approach is the most effective strategy for uncovering the full therapeutic potential of this novel compound.

References

-

Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2014). Journal of Heterocyclic Chemistry. [Link]

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. (2017). Journal of Medicinal Chemistry. [Link]

-

In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. (2024). Chemical Methodologies. [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2021). National Institutes of Health. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega. [Link]

-

Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. (2018). ResearchGate. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). National Institutes of Health. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. [Link]

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2008). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PubMed Central. [Link]

-

Synthesis, Characterization, and Biological Activities of Some 3,5,6-Trichloropyridine Derivatives. (2007). Semantic Scholar. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. [Link]

-

Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (2014). ResearchGate. [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2016). ResearchGate. [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. (1988). PubMed. [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). PubMed Central. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central. [Link]

-

A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. (2022). Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. media.neliti.com [media.neliti.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Preliminary Screening of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Rationale-Driven Approach to Hit Identification

An In-Depth Technical Guide

Introduction: The Scientific Rationale

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in a wide array of biologically active compounds.[1][2][3][4][5] This five-membered heterocycle is a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and favorable receptor-binding interactions. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7][8]